molecular formula C5H7NO B2603246 4-ethyl-1,3-oxazole CAS No. 54300-20-8

4-ethyl-1,3-oxazole

Cat. No.: B2603246
CAS No.: 54300-20-8
M. Wt: 97.117
InChI Key: GQPBBURQQRLAKF-UHFFFAOYSA-N
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Description

4-ethyl-1,3-oxazole is an organic compound with the molecular formula C5H7NO . It is classified as a substituted oxazole, a class of heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen atoms. The structure features an ethyl group substituent at the 4-position of the oxazole ring . This specific structure is represented by the SMILES notation "CCC1=COC=N1" and has the InChIKey GQPBBURQQRLAKF-UHFFFAOYSA-N . As a versatile heterocyclic building block, this compound is of significant interest in medicinal chemistry and materials science for the synthesis of more complex molecules. Oxazole derivatives, in general, are valuable scaffolds in drug discovery and are frequently employed in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this compound as a key intermediate in heterocyclic synthesis and various chemical transformations. The Collision Cross Section (CCS) values for various adducts of this compound have been predicted, which can aid in its identification and characterization using mass spectrometry techniques . For example, the predicted CCS for the [M+H]+ adduct is 114.5 Ų . This product is intended for research and development purposes in a professional laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBBURQQRLAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-20-8
Record name 4-ethyl-1,3-oxazole
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Synthetic Methodologies for 4 Ethyl 1,3 Oxazole and Substituted Oxazoles

Classical and Established Approaches to Oxazole (B20620) Ring Formation

The foundational methods for constructing the oxazole ring have been refined over many years and remain cornerstones of heterocyclic synthesis. These approaches typically involve the cyclization of acyclic precursors.

Van Leusen Oxazole Synthesis and its Contemporary Adaptations

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org This one-pot reaction proceeds under mild, basic conditions. ijpsonline.commdpi.com The reaction involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. organic-chemistry.orgnih.gov

Contemporary adaptations of the Van Leusen synthesis have expanded its scope and efficiency. For instance, the use of ionic liquids as a solvent has been shown to facilitate the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, various aldehydes, and aliphatic halides, often with high yields. mdpi.com Solid-phase adaptations have also been developed, utilizing a polystyrene-supported TosMIC equivalent, which simplifies product purification. mdpi.comnih.gov Furthermore, the Van Leusen reaction has been employed as a key step in the construction of complex, multi-substituted molecules, including star-shaped compounds containing multiple heterocyclic rings. mdpi.com

ReagentsConditionsProductRef.
Aldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K2CO3), Methanol (B129727)5-substituted oxazole mdpi.comnih.gov
Aldehyde, TosMIC, Aliphatic halideIonic liquid4,5-disubstituted oxazole mdpi.com
Tri-aldehyde, TosMICK2CO3, MethanolStar-shaped tri-oxazole mdpi.com

Bredereck Reaction and Modifications for 1,3-Oxazole Assembly

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.comijpsonline.com This method is considered an efficient and economical process for oxazole synthesis. ijpsonline.com A modification of this reaction utilizes α-hydroxyketones as the starting material, offering an alternative pathway to the desired oxazole products. ijpsonline.comijpsonline.com Another variation involves the reaction of α-haloketones with formamide to produce oxazoles. slideshare.net For example, α-chloroketones can react with urea to yield 2-aminoxazoles. cutm.ac.in

Reactant 1Reactant 2Product TypeRef.
α-haloketoneAmide2,4-disubstituted oxazole ijpsonline.comijpsonline.com
α-hydroxyketoneAmide2,4-disubstituted oxazole ijpsonline.com
α-haloketoneFormamideOxazole slideshare.net

Cycloisomerization Strategies for Polysubstituted Oxazoles

Cycloisomerization reactions of propargylic amides have emerged as a versatile and mild method for the synthesis of polysubstituted oxazoles. ijpsonline.comacs.org These reactions can be promoted by various catalysts, including silica gel and transition metals. ijpsonline.comacs.org Silica gel-mediated cycloisomerization of alkynyl amides provides a practical route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org

Transition metal catalysts, such as zinc(II) triflate (Zn(OTf)2), have been successfully employed in the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to produce functionalized oxazole derivatives. scilit.comresearchgate.net Copper-catalyzed tandem oxidative cyclization also offers a highly efficient pathway to polysubstituted oxazoles from readily available starting materials under mild conditions. nih.gov

Starting MaterialCatalyst/ReagentProduct TypeRef.
Propargylic amideSilica gelPolysubstituted oxazole ijpsonline.comacs.org
N-(propargyl)arylamide and allylic alcoholZn(OTf)2Allylic oxazole scilit.comresearchgate.net
Readily available starting materialsCopper catalystPolysubstituted oxazole nih.gov

Robinson-Gabriel and Fischer Oxazole Syntheses

The Robinson-Gabriel synthesis is a classical method that involves the intramolecular cyclization and dehydration of α-acylamino ketones to form oxazoles. pharmaguideline.comsynarchive.com This reaction typically requires a cyclodehydrating agent, such as sulfuric acid, phosphorus pentoxide, or thionyl chloride. pharmaguideline.comwikipedia.org The reaction was independently reported by Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.com

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is one of the earliest methods for producing 2,5-disubstituted oxazoles. wikipedia.orgdbpedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org The reactants are typically used in equimolar amounts, and the reaction is a type of dehydration that can occur under mild conditions. wikipedia.org A specific example is the reaction of mandelic acid nitrile with benzaldehyde to yield 2,5-diphenyl-oxazole. wikipedia.org

Synthesis NameStarting MaterialsKey ReagentProduct TypeRef.
Robinson-Gabrielα-acylamino ketoneDehydrating agent (e.g., H2SO4)2,5-disubstituted oxazole pharmaguideline.comsynarchive.comwikipedia.org
FischerCyanohydrin, AldehydeAnhydrous HCl2,5-disubstituted oxazole ijpsonline.comwikipedia.orgdbpedia.org

Erlenmeyer-Plochl Reaction for Oxazolone Derivatives

The Erlenmeyer-Plochl reaction, named after Friedrich Gustav Carl Emil Erlenmeyer, is a key method for the synthesis of oxazolone (also known as azlactone) derivatives. wikipedia.orgwikiwand.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate. wikipedia.orgjocpr.com The resulting oxazolones are versatile intermediates that can be used to synthesize various amino acids and other biologically active molecules. wikipedia.orgjocpr.com

Variations of this synthesis have been developed using different condensing agents and catalysts. For example, basic ionic liquids like [bmIm]OH have been shown to catalyze the Erlenmeyer-Plochl reaction under green conditions. jocpr.com Other catalysts and reagents that have been employed include zinc chloride, alumina, and potassium phosphate. jocpr.com

Reactant 1Reactant 2ReagentsProductRef.
N-acylglycine (e.g., hippuric acid)AldehydeAcetic anhydride, Sodium acetateOxazolone (azlactone) wikipedia.orgjocpr.com
Hippuric acidBenzaldehydeAcetic anhydride, [bmIm]OH4-(4-Benzylidene)-2-phenyl-5(4H) oxazolone jocpr.com

Transition Metal-Catalyzed Coupling Reactions for Oxazole Functionalization

Beyond the initial construction of the oxazole ring, transition metal-catalyzed reactions have become indispensable for the further functionalization of the oxazole core. These methods allow for the introduction of various substituents at specific positions on the ring, enabling the synthesis of a diverse range of derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, the direct C-H arylation of oxazoles with aryl halides can be achieved using a palladium acetate catalyst. nih.gov The regioselectivity of these reactions can often be controlled by the addition of co-catalysts; for example, the addition of a copper(I) salt can promote arylation at the C-2 position. nih.gov Suzuki-Miyaura coupling reactions have also been successfully applied to oxazole systems. For example, 4-(4-bromophenyl)-2,5-dimethyloxazole can be coupled with substituted phenylboronic acids in the presence of a palladium catalyst to produce novel biphenyl-substituted oxazoles. ijpsonline.com

Nickel and copper catalysts also play a significant role in oxazole functionalization. A nickel-catalyzed Suzuki-Miyaura coupling has been used in a one-pot synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.com Copper-catalyzed direct arylation of 4-aryl/alkyl oxazoles with aryl bromides has also been reported. semanticscholar.org More recently, rhodium(III)-catalyzed C-H activation has been utilized for the cascade annulation of 2-phenyloxazoles with maleimides to construct complex pyrroloisoquinoline derivatives. researchgate.net

Catalyst SystemReaction TypeSubstratesProduct TypeRef.
Pd(OAc)2C-H ArylationOxazole, Bromo- or Iodobenzene5-arylated oxazole nih.gov
Pd(OAc)2, Cu(I) saltC-H ArylationOxazole, Bromo- or Iodobenzene2-arylated oxazole nih.gov
Bis(triphenylphosphine)palladium(II) chlorideSuzuki Coupling4-bromophenyl-oxazole, Phenylboronic acid4-biphenyl-oxazole ijpsonline.com
Nickel catalystSuzuki-Miyaura CouplingOxazole precursor, Boronic acid2,4,5-trisubstituted oxazole ijpsonline.com
Palladium/Copper catalystDirect ArylationOxazole, Aryl halide2,4-disubstituted oxazole ijpsonline.com
Rhodium(III) catalystC-H Activation/Annulation2-phenyloxazole, MaleimidePyrroloisoquinoline derivative researchgate.net

Palladium-Catalyzed Arylation and Alkenylation at Oxazole C-2 and C-5

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including oxazoles. Direct C-H arylation and alkenylation offer an atom-economical approach to introduce substituents at specific positions of the oxazole ring.

Recent studies have demonstrated highly regioselective palladium-catalyzed direct arylation of the parent oxazole at either the C-2 or C-5 position. The selectivity of these reactions is often controlled by the choice of ligands, bases, and solvents. For instance, C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. This regioselectivity allows for the controlled synthesis of 2-aryl-, 5-aryl-, or 2,5-diaryl-substituted oxazoles.

Similarly, palladium-catalyzed direct alkenylation provides a route to introduce vinyl groups at the C-2 or C-5 positions of the oxazole ring. These reactions are typically stereospecific, preserving the geometry of the starting alkene.

Table 1: Regioselective Palladium-Catalyzed Direct Arylation of Oxazole

PositionCatalyst SystemSolventArylating Agent
C-2 Pd(OAc)₂ / Phosphine (B1218219) LigandToluene (Nonpolar)Aryl Halide/Triflate
C-5 Pd(OAc)₂ / Phosphine LigandDMA (Polar)Aryl Halide/Triflate

Suzuki-Miyaura and Stille Coupling Applications for Oxazole Scaffolds

The Suzuki-Miyaura and Stille coupling reactions are versatile methods for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of substituted oxazoles. These reactions typically involve the coupling of a halogenated or triflated oxazole with an organoboron (Suzuki-Miyaura) or organotin (Stille) reagent in the presence of a palladium catalyst.

These methods allow for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at pre-functionalized positions of the oxazole ring. For instance, 2-halooxazoles can be readily coupled with boronic acids or stannanes to yield 2-substituted oxazoles. Similarly, functionalization at the C-4 and C-5 positions can be achieved using appropriately substituted oxazole precursors. The one-pot Suzuki-Miyaura coupling reaction has emerged as a novel approach for producing 2,4,5-tri-substituted oxazoles from a carboxylic acid, an amino acid, and a dehydration condensing reagent in the presence of a nickel catalyst and a boronic acid google.com.

Copper and Gold Catalysis in Oxazole Synthesis

In addition to palladium, copper and gold catalysts have proven to be effective in the synthesis of oxazoles. Copper-catalyzed methods often involve the cyclization of various precursors. A notable example is the copper-catalyzed tandem oxidative cyclization, which provides an efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions clockss.org. Another approach involves a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to furnish trisubstituted oxazoles organic-chemistry.org.

Gold catalysis has also emerged as a powerful tool for oxazole synthesis. Gold catalysts can activate alkynes towards nucleophilic attack, facilitating cyclization reactions. For example, gold-catalyzed intermolecular alkyne oxidation offers an efficient synthesis of 2,5-disubstituted oxazoles synarchive.comorganic-chemistry.org. Another innovative method involves a gold-catalyzed regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully-substituted oxazoles nrochemistry.comchemmethod.com.

Targeted Synthesis of 4-Ethyl-1,3-Oxazole and Position-Specific Derivatization

The synthesis of specifically substituted oxazoles, such as this compound, requires careful consideration of the synthetic strategy to ensure the correct placement of the ethyl group.

Strategies for Introducing the Ethyl Moiety at Position 4

Several classical and modern synthetic methods can be adapted to introduce an ethyl group at the C-4 position of the oxazole ring.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of a 2-acylamino ketone synarchive.comwikipedia.org. To synthesize this compound via this route, a suitable precursor would be N-formyl-1-aminobutan-2-one. Here, the butanone backbone would provide the ethyl group at the desired position.

Van Leusen Reaction : The Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde organic-chemistry.orgwikipedia.org. To obtain a 4-ethyl substituent, propionaldehyde could be reacted with a modified TosMIC reagent that allows for substitution at the 4-position, or through a one-pot reaction with an appropriate alkyl halide organic-chemistry.org.

From Ethyl Oxazole-4-carboxylate : A versatile precursor, ethyl oxazole-4-carboxylate, can be synthesized from ethyl isocyanoacetate clockss.org. The ester functionality at the C-4 position can then be subjected to a series of reactions, such as reduction to the alcohol, conversion to a halide, and subsequent reaction with an organometallic reagent like ethylmagnesium bromide to introduce the ethyl group.

Synthesis of this compound Precursors and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursors. For the Robinson-Gabriel synthesis, the precursor N-acyl-2-amino ketone is central. One potential route to N-formyl-1-aminobutan-2-one involves the acylation of 2-aminobutan-1-ol, followed by oxidation of the primary alcohol to a ketone. 2-Amino-1-butanol can be synthesized through various established methods google.com.

For strategies involving the modification of a pre-formed oxazole ring, ethyl oxazole-4-carboxylate is a key intermediate. This compound is accessible through the reaction of ethyl isocyanoacetate with formic acid and carbonyldiimidazole clockss.org.

Table 2: Potential Precursors for this compound Synthesis

PrecursorSynthetic MethodTarget Position of Ethyl Group
N-formyl-1-aminobutan-2-oneRobinson-Gabriel SynthesisC-4
PropionaldehydeVan Leusen ReactionC-4
Ethyl oxazole-4-carboxylateMulti-step modificationC-4

Formation of Related this compound Analogues

Once the this compound core is synthesized, various analogues can be prepared through functionalization at the C-2 and C-5 positions. The palladium-catalyzed direct arylation and alkenylation methods described earlier can be applied to introduce substituents at these positions. For example, direct arylation of this compound would yield 4-ethyl-2-aryl-1,3-oxazoles or 4-ethyl-5-aryl-1,3-oxazoles depending on the reaction conditions.

Furthermore, if a halogen atom is introduced at the C-2 or C-5 position during the synthesis of the 4-ethyl-oxazole ring, Suzuki-Miyaura and Stille coupling reactions can be employed to generate a diverse range of analogues with aryl, heteroaryl, or vinyl substituents at these positions. This approach allows for the systematic exploration of the chemical space around the this compound scaffold.

Green Chemistry Principles and Modern Synthetic Techniques in Oxazole Production

Modern synthetic strategies for producing oxazole derivatives are increasingly guided by the principles of green chemistry. These approaches aim to minimize the use and generation of hazardous substances by employing techniques such as microwave-assisted synthesis, alternative solvent systems like ionic liquids, and efficient catalytic processes like oxidative cyclization. ijpsonline.comijpsonline.com These methods not only reduce the environmental footprint but also often lead to improved reaction times, higher yields, and greater product purity compared to conventional techniques. ijpsonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly accelerate reaction rates and improve yields. nih.gov This technique has been successfully applied to the synthesis of various oxazole derivatives.

For instance, a one-pot microwave-assisted [3+2] cycloaddition reaction has been developed for the synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines. acs.org This method utilizes the reaction of substituted aryl-aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). The selectivity of the reaction, favoring either the oxazole or the oxazoline, can be controlled by the amount of potassium phosphate (K₃PO₄) base used. acs.org Under specific microwave irradiation conditions (60°C, 280 W for 8 minutes), this method provides a high-yield pathway to these heterocyclic compounds. acs.org The protocol has also proven effective for gram-scale synthesis, highlighting its potential for larger-scale applications. acs.org

Another example involves the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives. This is achieved by irradiating a mixture of p-substituted 2-bromoacetophenone and urea in the presence of dimethylformamide (DMF) under microwave conditions. ijpsonline.com Research has also demonstrated the utility of microwave irradiation in producing various 1,3,4-oxadiazole derivatives, a related class of heterocycles, showcasing the broad applicability of this energy source in synthesizing five-membered heterocyclic rings. nih.govresearchgate.netlatakia-univ.edu.sy

Table 1: Examples of Microwave-Assisted Oxazole Synthesis

Reactants Base/Solvent Microwave Conditions Product Yield (%) Reference
Aryl-aldehyde, TosMIC K₃PO₄ (2 equiv) / IPA 65°C, 350 W, 8 min 5-Phenyl oxazole 96 acs.org
p-substituted 2-bromoacetophenone, Urea DMF Not specified 2-amino-4-(p-substituted phenyl)-oxazole Good ijpsonline.com
Isoniazid, Aromatic aldehyde DMF 300 W, 3 min 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole Not specified nih.gov

Ionic liquids (ILs) are salts with low melting points that are gaining traction as green solvents in organic synthesis. Their negligible volatility, thermal stability, and potential for recyclability make them attractive alternatives to conventional volatile organic solvents. organic-chemistry.org

An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles demonstrates the effective use of ionic liquids. organic-chemistry.org In this method, tosylmethyl isocyanide (TosMIC) reacts with aliphatic halides and various aldehydes in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org This approach produces high yields of the desired oxazoles at room temperature. A key advantage is the ability to recover and reuse the ionic liquid for up to six cycles without a significant drop in product yield. ijpsonline.comorganic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups tend to show higher reactivity in this system. nih.gov

Task-specific ionic liquids have also been developed to further enhance reaction efficiency. For example, a piperidine-appended imidazolium [PAIM][NTf₂] ionic liquid has been used as both a solvent and a base in the synthesis of C₅-substituted oxazoles, which can then undergo further coupling reactions. nih.gov Other long-chain acidic ionic liquids have been employed for the metal-free synthesis of benzoxazole derivatives through the intermolecular cyclization of 2-aminophenol with 2,4-pentanedione. ijpsonline.com

Table 2: Oxazole Synthesis in Ionic Liquids

Reaction Type Ionic Liquid Key Features Outcome Reference
One-pot van Leusen synthesis [bmim]Br Reusable up to 6 times High yields of 4,5-disubstituted oxazoles ijpsonline.comorganic-chemistry.org
van Leusen-Suzuki/Heck/Sonogashira coupling [PAIM][NTf₂] Acts as solvent and base High yields of C₅-substituted oxazoles nih.gov
Intermolecular cyclization Long-chain acidic ILs Metal-free conditions Synthesis of benzoxazole derivatives ijpsonline.com

Oxidative cyclization represents an efficient strategy for constructing the oxazole ring, often involving the formation of C-N and C-O bonds in a single cascade process. These methods frequently utilize transition-metal catalysts or other oxidizing agents to facilitate the transformation under mild conditions.

One such methodology is a palladium-catalyzed and copper-mediated cascade oxidative cyclization for synthesizing trisubstituted oxazoles. rsc.org This process is notable for using water as the oxygen atom source for the oxazole ring. rsc.org Copper-facilitated oxidative cyclization has also been reported, where primary amines, acetoacetate derivatives, and an oxidant like tert-Butyl hydroperoxide (TBHP) are reacted in the presence of a copper catalyst to form highly substituted oxazoles. informahealthcare.com

Metal-free oxidative cyclization methods are also being developed to create more sustainable processes. Phenyliodine diacetate (PIDA), a hypervalent iodine reagent, can mediate the intramolecular oxidative cyclization of enamides to yield a broad range of functionalized oxazoles. organic-chemistry.org Another green approach involves an electrochemical synthesis where polysubstituted oxazoles are formed from ketones and acetonitrile (B52724). This method avoids the need for external chemical oxidants by proceeding through a Ritter-type reaction and oxidative cyclization. organic-chemistry.org Furthermore, a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines provides a sustainable route to substituted oxazoles without the need for transition-metal catalysts or peroxides. organic-chemistry.org

Table 3: Overview of Oxidative Cyclization Methods for Oxazole Synthesis

Method Catalysts/Reagents Key Features Product Scope Reference
Cascade Oxidative Cyclization Pd-catalyst / Cu-mediator Water as oxygen source Trisubstituted oxazoles rsc.org
Copper-facilitated Oxidative Cyclization Copper acetate, TBHP, Iodine Mild conditions Highly substituted oxazoles informahealthcare.com
PIDA-mediated Intramolecular Cyclization Phenyliodine diacetate (PIDA) Heavy-metal-free Functionalized oxazoles from enamides organic-chemistry.org
Electrochemical Synthesis None (Electrochemical) No external chemical oxidant Polysubstituted oxazoles organic-chemistry.org
Photoredox Tandem Cyclization CO₂, Photoredox catalyst Transition-metal-free, peroxide-free Substituted oxazoles organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 1,3 Oxazole and Oxazole Derivatives

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System

The oxazole ring is an electron-deficient system, which generally makes electrophilic aromatic substitution challenging. However, the presence of activating, electron-donating groups can facilitate these reactions. tandfonline.comcopbela.org The reactivity of the carbon atoms in the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com Molecular orbital calculations often indicate a higher electron density at the C4 position, making it the most susceptible to electrophilic attack. clockss.org

Electrophilic substitution typically occurs at the C5 position in the unsubstituted oxazole ring. tandfonline.comcopbela.orgwikipedia.org When an electron-donating group is present, the ring is activated, and substitution is more readily achieved. tandfonline.comcopbela.org For instance, the Vilsmeier-Haack formylation of 5-methyl-2-phenyloxazole (B7819025) with a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) yields the corresponding 4-aldehyde derivative. clockss.orgijcps.org This reaction is a powerful tool for introducing formyl groups onto reactive aromatic and heteroaromatic substrates. ijpcbs.com

Due to the formation of a highly electron-deficient oxazolium cation under strongly acidic conditions, reactions like nitration and sulfonation are generally not successful on the unsubstituted oxazole ring. pharmaguideline.comclockss.org However, with a strongly activating group like a dimethylamino group at the C2 position, nitration at the C5 position has been observed. clockss.org

Bromination of oxazoles can lead to aromatic substitution, primarily at the C5 position, followed by C4 and then C2. clockss.org However, the reaction conditions can significantly influence the outcome. For example, bromination in a nucleophilic solvent like methanol (B129727) can lead to addition products rather than substitution. clockss.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

Reaction Reagent Position of Substitution Notes
Formylation DMF/POCl₃ C4 (with C5-substituent) Vilsmeier-Haack reaction. clockss.orgijcps.org
Nitration HNO₃/H₂SO₄ C5 (with C2-activator) Generally difficult due to ring deactivation. pharmaguideline.comclockss.org
Bromination Br₂ C5 > C4 > C2 Substitution is the main pathway in non-nucleophilic solvents. clockss.org

| Mercuration | Hg(OAc)₂ | C5 > C4 > C2 | Results are similar to bromination. clockss.org |

Nucleophilic Aromatic Substitution and C-X Bond Functionalization of Oxazoles

Nucleophilic aromatic substitution reactions on the oxazole ring are relatively rare and typically require the presence of a good leaving group. tandfonline.com The substitution of halogens on the oxazole ring is most favorable at the C2 position, followed by the C4 and C5 positions (C2 >> C4 > C5). tandfonline.com This is because the C2 position is the most electron-deficient carbon in the ring. pharmaguideline.comnoteskarts.com

Deprotonation of oxazoles, another form of nucleophilic attack, occurs most readily at the C2 position, which has the most acidic proton (pKa ≈ 20). tandfonline.comwikipedia.org Treatment with a strong base like n-butyllithium results in the formation of 2-lithio-oxazoles. noteskarts.com These intermediates are often unstable and can ring-open to form isocyanides. pharmaguideline.comnoteskarts.com However, they can be trapped with electrophiles, such as in formylation reactions using dimethylformamide to produce 2-formyloxazole. wikipedia.org

Palladium-catalyzed cross-coupling reactions are a powerful method for the C-X bond functionalization of oxazoles. For example, the Suzuki-Miyaura coupling reaction has been used to synthesize 2,4,5-trisubstituted oxazoles from the corresponding halogenated oxazoles and boronic acids. tandfonline.com Similarly, direct arylation of oxazole-4-carboxylates with aryl halides can be achieved using palladium catalysts to form a C-C bond at the C2 position.

Cycloaddition Chemistry Involving Oxazoles (e.g., Diels-Alder Reactions)

The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. tandfonline.comclockss.orgwikipedia.org This reactivity highlights the azadiene character of the oxazole ring. clockss.org The cycloaddition typically leads to the formation of pyridine (B92270) derivatives after the elimination of water from the initial bicyclic adduct. clockss.orgwikipedia.org

The presence of electron-donating substituents on the oxazole ring facilitates the reaction with dienophiles. pharmaguideline.com For example, alkoxy-substituted oxazoles are effective precursors for the synthesis of the pyridoxine (B80251) (Vitamin B6) system through a Diels-Alder reaction. wikipedia.org The initial [4+2] cycloaddition forms a bicyclic intermediate with an oxo bridge, which is sensitive to acid. wikipedia.org

The regioselectivity of the Diels-Alder reaction between substituted oxazoles and unsymmetrical alkenes is generally predictable. For reactions involving alkyl- and alkoxy-substituted oxazoles, the more electronegative substituent of the dienophile tends to occupy the position that becomes C4 in the resulting pyridine ring. clockss.org However, terminal olefins with electron-releasing substituents react with the opposite regiochemistry. clockss.org Reactions with some alkenes, like 1-hexene, may show a lack of regioselectivity. clockss.org

Table 2: Examples of Diels-Alder Reactions with Oxazoles

Oxazole Reactant Dienophile Product Type Reference
Alkoxy-substituted oxazole Electrophilic alkene Pyridine derivative wikipedia.org
5-Ethoxy-2-alkyl-4-aryloxazole N-ethylmaleimide Primary endo/exo adducts clockss.org

Reactivity of the Ethyl Substituent and Other Side Chains in Oxazole Derivatives

The substituents on the oxazole ring, such as the ethyl group in 4-ethyl-1,3-oxazole, can undergo various chemical transformations. The reactivity of an alkyl side chain can be influenced by the electronic nature of the heterocyclic ring.

While specific studies focusing solely on the reactivity of the ethyl group of this compound are not extensively documented in the provided search results, general principles of side-chain reactivity on heterocyclic rings can be applied. For instance, alkyl groups attached to heterocyclic rings can potentially be oxidized to carbonyl or carboxyl groups, though the oxazole ring itself is susceptible to oxidation. noteskarts.com

In the context of other substituted oxazoles, the reactivity of side chains has been explored. For example, in the Cornforth rearrangement, a thermal reaction of 4-acyloxazoles, the acyl residue and the C5 substituent exchange positions. wikipedia.org This demonstrates the mobility and reactivity of substituents on the oxazole ring under certain conditions.

The synthesis of various oxazole derivatives often involves the manipulation of side chains. For instance, N-acyl-α-amino ketones, which are precursors to oxazoles, possess reactive carbonyl and amide functionalities. mdpi.com The cyclization of these precursors to form the oxazole ring, as seen in the Robinson-Gabriel synthesis, is a key reaction involving the side chains. farmaciajournal.com

Mechanistic Investigations of this compound Formation Pathways

Several synthetic methods exist for the formation of the oxazole ring, each with its own mechanistic pathway. The van Leusen oxazole synthesis is a notable method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov This reaction proceeds through a two-step [3+2] cycloaddition under basic conditions. The deprotonated TosMIC adds to the aldehyde, and subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid forms the oxazole ring. mdpi.comnih.gov

Another fundamental method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com This process is often promoted by dehydrating agents like phosphorus pentoxide, phosphoryl chloride, or strong acids. pharmaguideline.comnoteskarts.com The mechanism involves the intramolecular attack of the enol form of the ketone onto the amide carbonyl, followed by dehydration to form the aromatic oxazole ring. farmaciajournal.com

The reaction of α-haloketones with primary amides also yields oxazoles. pharmaguideline.com Furthermore, oxazoles can be formed from the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com A Vilsmeier-Haack reaction on certain substrates can also lead to the formation of oxazole derivatives. ijcps.orgmdpi.com

Table 3: Key Synthetic Pathways to the Oxazole Ring

Synthesis Name Key Reactants Key Intermediate/Mechanism Reference
van Leusen Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC) [3+2] cycloaddition, elimination of TosH mdpi.comnih.gov
Robinson-Gabriel Synthesis α-Acylamino ketone Intramolecular cyclization and dehydration pharmaguideline.comfarmaciajournal.com

| From α-haloketones | α-Haloketone, Primary amide | Nucleophilic substitution followed by cyclization | pharmaguideline.com |

Understanding Reaction Selectivity and Regiochemistry in Oxazole Transformations

The selectivity of reactions involving the oxazole ring is governed by a combination of electronic and steric factors. As discussed, electrophilic substitution is directed primarily to the C5 or C4 positions, depending on the substituents present. pharmaguideline.comclockss.org The electron-donating resonance effect from the ring oxygen makes C4 particularly susceptible to attack. clockss.org

In nucleophilic substitutions, the inherent electron deficiency at C2 makes it the preferred site for attack, especially when a good leaving group is present. tandfonline.compharmaguideline.com The regioselectivity of metalation is also directed to the most acidic proton at C2. wikipedia.orgnoteskarts.com

For cycloaddition reactions, the regioselectivity is influenced by the electronic nature of both the oxazole (diene) and the dienophile. clockss.org The formation of specific regioisomers in the resulting pyridines or furans can often be predicted based on the frontier molecular orbitals of the reactants. clockss.org Highly regioselective syntheses of substituted oxazoles have been developed, for instance, through the gold-catalyzed intermolecular [3+2] cycloaddition of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents. rsc.org

The directing effects of substituents are crucial in controlling the regiochemistry of functionalization. For example, in the metalation of substituted 2-phenyl-2-oxazolines, both steric and electronic effects of the substituents on the aromatic ring play a significant role in determining the site of metalation. researchgate.net

Spectroscopic and Chromatographic Methods for Structural Elucidation of 4 Ethyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-ethyl-1,3-oxazole. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). farmaciajournal.commdpi.comorgsyn.org

In the ¹H NMR spectrum of a related compound, 2-ethyl-1,3-oxazole-4-carbonyl chloride, characteristic signals for the ethyl group are observed as a triplet around δ 1.35–1.40 ppm (CH₃) and a quartet around δ 2.85–2.95 ppm (CH₂). The singlet for the oxazole (B20620) C-H proton appears further downfield at approximately δ 8.10 ppm. For this compound itself, the protons on the ethyl group would exhibit similar splitting patterns, while the two protons on the oxazole ring would appear as distinct signals.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For a similar oxazole, 4-methoxycarbonyl-2-methyl-1,3-oxazole, the methyl group carbon appears around δ 13.5 ppm, while the oxazole ring carbons resonate at approximately δ 133.0, 143.6, and 161.4 ppm. orgsyn.org In this compound, one would expect to see distinct signals for the two carbons of the ethyl group and the three carbons of the oxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl-CH₃ Triplet ~10-15
Ethyl-CH₂ Quartet ~20-30
Oxazole-C2-H Singlet ~150-160
Oxazole-C4 - ~135-145
Oxazole-C5-H Singlet ~120-130

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table presents estimated values based on related structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the monoisotopic mass is calculated to be 97.052765 Da. uni.lu In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can help to confirm the connectivity of the atoms. For instance, the loss of an ethyl group or other characteristic fragments can be correlated to the structure of this compound. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, to further aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 98.060041 115.5
[M+Na]⁺ 120.04198 127.9
[M+NH₄]⁺ 115.08659 124.6
[M+K]⁺ 136.01592 124.2
[M-H]⁻ 96.045489 118.0

Source: PubChemLite. uni.lu The m/z is the mass-to-charge ratio of the adduct, and CCS is the predicted collision cross-section.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. uc.pt The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. For example, a C=N stretching vibration is typically observed around 1600 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the ethyl group and the oxazole ring would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. globalresearchonline.net Aromatic and heterocyclic compounds like this compound absorb UV light due to the presence of π-electrons. hmdb.ca The UV-Vis spectrum of related oxazole derivatives shows absorption maxima that are influenced by the substituents on the oxazole ring. farmaciajournal.commdpi.com For this compound, one would expect to observe absorption bands characteristic of the oxazole chromophore.

Table 3: Characteristic Infrared Absorption Frequencies for Oxazole Derivatives

Functional Group Wavenumber (cm⁻¹)
C=N Stretch ~1600
C=O Stretch (in derivatives) ~1667-1770
C-H Stretch (aromatic/heterocyclic) ~3000-3100
C-H Stretch (aliphatic) ~2850-3000

Advanced Chromatographic Techniques for Purity Assessment and Compound Isolation

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. sielc.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. farmaciajournal.comfarmaciajournal.com In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its interaction with the stationary and mobile phases. Reversed-phase HPLC, often using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is a common approach for analyzing oxazole derivatives. sielc.com The purity of the compound can be determined by the area of its peak in the resulting chromatogram. farmaciajournal.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound. farmaciajournal.com In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

X-ray Crystallography for Definitive Structural Confirmation

Computational and Theoretical Investigations of 4 Ethyl 1,3 Oxazole

Molecular Dynamics and Molecular Modeling for Conformational Analysis and Stability

Molecular dynamics (MD) and molecular modeling are powerful computational techniques used to explore the conformational landscape and stability of molecules. rsc.org For 4-ethyl-1,3-oxazole, these methods can provide insights into the dynamic behavior of the molecule, particularly the flexibility of the ethyl substituent.

MD simulations model the molecule's atoms as points with mass and charge, governed by a force field (a set of parameters describing potential energy). By solving Newton's equations of motion over time, a trajectory of the molecule's movements is generated. This allows for the exploration of different conformations and the assessment of their relative stabilities. For oxazole (B20620) derivatives, molecular dynamics has been used for conformational research, often starting with a geometry optimized by quantum methods. researchgate.net

The primary focus of a conformational analysis of this compound would be the rotation around the C4-C(ethyl) single bond. While the oxazole ring itself is largely planar and rigid, the ethyl group can adopt various rotational conformations (rotamers). MD simulations can determine the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is critical as the spatial arrangement of the ethyl group can influence how the molecule interacts with its environment, including solvents or biological receptors. nih.gov

Thermodynamic and Kinetic Studies of Reaction Pathways and Energy Landscapes

Computational chemistry provides essential tools for investigating the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, a detailed reaction energy landscape can be constructed.

DFT calculations are widely used to determine thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov These properties can be derived from the vibrational frequencies calculated for an optimized molecular structure. For instance, the stability of this compound relative to its isomers or precursors can be quantitatively assessed.

Kinetic studies focus on the energy barriers (activation energies) of reaction pathways. A common synthetic route for oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone. farmaciajournal.com Another is the thermal or photochemical rearrangement of a corresponding isoxazole (B147169). uc.ptsci-hub.se Computational modeling can trace the entire reaction coordinate for such a process, locating the transition state structure and calculating its energy. This allows for the prediction of reaction rates and helps to rationalize why a particular reaction pathway is favored over others. For example, studies on the thermolysis of 2-benzoyl-2H-azirines have used DFT to show that the reaction proceeds through a pathway leading to a 1,3-oxazole rather than a competing isoxazole product. uc.pt

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. Theoretical spectra for this compound can be calculated and compared with experimental measurements for validation.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT methods after geometry optimization. nih.govnih.gov The calculated frequencies are often systematically scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and other method-inherent approximations, yielding excellent agreement with experimental IR spectra. uc.pt This allows for the unambiguous assignment of observed spectral bands to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. For this compound, calculations would predict the ¹H and ¹³C chemical shifts for the ethyl group and the oxazole ring protons and carbons. thepharmajournal.commdpi.com For example, the ¹³C signal for the C4 carbon in substituted oxazoles is significantly shifted upon cyclization, a feature that can be precisely modeled. mdpi.comnih.gov

UV-Visible Spectroscopy: Electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum, can be calculated using Time-Dependent DFT (TD-DFT). nih.gov Studies on oxazole derivatives have shown that TD-DFT can effectively simulate their electronic spectra. nih.govresearchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for an Oxazole Derivative Note: This table illustrates the methodology using data for a related compound, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, as specific data for this compound is not available.

Spectroscopic DataPredicted (DFT)ExperimentalReference
IR Frequency (C=O stretch)~1774 cm⁻¹ (scaled)1738 cm⁻¹ uc.pt
IR Frequency (Ring mode)~1559 cm⁻¹ (scaled)1529 cm⁻¹ uc.pt
¹³C NMR (C4)-125.9 ppm uc.pt
¹³C NMR (C5)-147.8 ppm uc.pt

Theoretical Descriptors for Structure-Reactivity Relationships

Quantum chemical calculations provide a range of theoretical descriptors that help to quantify and predict the reactivity of molecules. These descriptors are derived from the electronic structure and are essential for building structure-reactivity relationships. researchgate.net

For this compound, the most important descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). acs.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. acs.org

Studies on oxazole derivatives have used these descriptors to correlate theoretical calculations with experimental observations, for instance, in the field of corrosion inhibition. semanticscholar.orgresearchgate.net The electron-donating ethyl group at the C4 position in this compound is expected to raise the HOMO energy level, potentially making it more susceptible to electrophilic attack compared to unsubstituted oxazole.

Table 3: Key Theoretical Reactivity Descriptors Note: Values are conceptual and based on general principles for substituted oxazoles.

DescriptorDefinitionSignificance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates nucleophilicity (electron-donating ability)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electrophilicity (electron-accepting ability)
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndex of chemical stability and low reactivity
Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)(μ²) / (2η) where μ is chemical potentialPropensity to accept electrons

Aromaticity Analysis of the 1,3-Oxazole Ring System

The aromaticity of the 1,3-oxazole ring is a topic of significant theoretical interest. Unlike benzene, the oxazole ring contains two different heteroatoms (oxygen and nitrogen) and exhibits lower aromatic character compared to its azole counterparts like imidazole (B134444) and thiazole. researchgate.nettaylorandfrancis.com This reduced aromaticity is attributed to the high electronegativity of the oxygen atom, which decreases the delocalization of the π-electrons. researchgate.net

A primary computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). sciforum.net This method involves calculating the magnetic shielding at a non-bonded point, typically the geometric center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value denotes paratropicity (anti-aromaticity). Studies on five-membered heterocycles consistently show that oxazole has a less negative NICS value than furan, imidazole, or thiazole, confirming its weak aromaticity. researchgate.net

Applications of 4 Ethyl 1,3 Oxazole in Advanced Organic Synthesis and Materials Science

Role as a Privileged Scaffold and Building Block in Heterocyclic Chemistry

The oxazole (B20620) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.netrsc.org The stability of the oxazole ring and its capacity to act as a hydrogen bond acceptor contribute to its privileged nature. As a derivative, 4-ethyl-1,3-oxazole embodies these characteristics, with the ethyl group at the 4-position modulating properties such as lipophilicity and steric interactions, which can influence metabolic stability and target binding. vulcanchem.comvulcanchem.com

In synthetic chemistry, this compound functions as a fundamental building block. chemimpex.comcymitquimica.com Building blocks are essential starting materials used to construct more complex molecules through various chemical reactions. cymitquimica.com The oxazole ring within this compound provides a stable core that can be selectively functionalized at its available positions (C2 and C5), allowing chemists to "graft" on additional substituents and build molecular complexity. clockss.org This makes it a key intermediate for developing a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.com The versatility of oxazole derivatives as synthetic intermediates allows them to be used as scaffolds for diversification in combinatorial chemistry. aablocks.com

Precursor in the Synthesis of Diverse Complex Heterocyclic Systems

One of the primary roles of this compound is to serve as a precursor for more elaborate heterocyclic structures. The inherent reactivity of the oxazole ring, particularly at the C2 and C5 positions, allows for the introduction of various functional groups and the construction of larger molecular architectures.

A common synthetic strategy involves the direct C-H functionalization of the oxazole core. For instance, palladium-catalyzed direct arylation can be used to regioselectively introduce aryl groups at either the C2 or C5 position of an oxazole ring, depending on the specific ligands and reaction conditions employed. organic-chemistry.orgbeilstein-journals.org This methodology provides a powerful tool for creating complex derivatives from the basic 4-ethyloxazole scaffold. For example, a this compound-based boronic ester could be coupled with a brominated aniline (B41778) derivative via a Suzuki-Miyaura reaction to generate a more complex molecule like 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline. vulcanchem.com

The following table summarizes representative transformations where the 4-ethyloxazole core acts as a precursor:

Precursor CoreReaction TypeReagentsResulting System
This compoundDirect C2-ArylationAryl Halides, Pd Catalyst, Ligand (e.g., P(o-tol)₃)2-Aryl-4-ethyl-1,3-oxazole
This compoundDirect C5-ArylationAryl Halides, Pd Catalyst, Ligand (e.g., Cy-JohnPhos)5-Aryl-4-ethyl-1,3-oxazole
This compoundLithiation & Electrophilic Additionn-BuLi, Electrophile (e.g., R-X)Substituted this compound
This compound derivativeCyclodehydrationDehydrating agent (e.g., POCl₃)Fused Heterocyclic Systems

These transformations highlight the utility of this compound as a foundational unit for synthesizing bis-oxazoles, tri-oxazoles, and other poly-heterocyclic systems found in various natural products and functional materials. beilstein-journals.org

Ligand and Catalyst Component in Transition Metal-Mediated Transformations

The nitrogen atom in the 1,3-oxazole ring possesses a lone pair of electrons, enabling it to act as a ligand by coordinating to transition metals. This property allows oxazole-containing molecules, including derivatives of this compound, to be used as components in catalysts for a variety of organic transformations.

Research has demonstrated that oxazole structural units can serve as effective ligands in catalysis. For example, vanadium complexes featuring substituted oxazole-oxazoline ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net In these systems, the oxazole ring coordinates to the vanadium center, influencing the catalyst's activity and the properties of the resulting polymer. The substitution pattern on the oxazole ring can have a considerable impact on the performance of the polymerization reaction. mdpi.comresearchgate.net

Furthermore, chiral oxazole-pyridine N,N-ligands have been developed for use in asymmetric catalysis. dicp.ac.cn A class of planar-chiral oxazole-pyridine ligands demonstrated superior performance in the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cn The oxazole moiety is a critical part of the bidentate ligand scaffold that controls the stereoselectivity of the reaction, highlighting its potential in the synthesis of enantiomerically pure molecules. dicp.ac.cn

Methodologies for Chemical Library Diversification for Research Purposes

Chemical library diversification is a key strategy in drug discovery and materials science to explore a wide chemical space for desired properties. The this compound scaffold is an excellent starting point for such diversification due to its multiple, selectively addressable reaction sites. aablocks.com

The development of complementary methods for the direct and regioselective arylation of oxazoles at both the C2 and C5 positions is a prime example of a diversification strategy. organic-chemistry.org By choosing specific palladium catalysts and phosphine (B1218219) ligands, chemists can direct the addition of a wide range of aryl and heteroaryl groups to either position with high selectivity. organic-chemistry.orgbeilstein-journals.org This allows for the creation of two distinct series of compounds from a single oxazole precursor.

Another powerful technique is the "grafting" approach, which involves a two-step lithiation-electrophilic addition process. clockss.org This method allows for the direct installation of substituents onto the parent heterocycle, opening up new avenues for creating diverse libraries of substituted oxazoles for biological screening. clockss.org

The table below illustrates how different methodologies can be applied to diversify the this compound core:

Diversification MethodTarget PositionKey Reagents/CatalystExample of Diversity
Regioselective C-H ArylationC2Pd(OAc)₂, P(o-tol)₃Library of 2-aryl-4-ethyloxazoles
Regioselective C-H ArylationC5Pd(OAc)₂, Cy-JohnPhosLibrary of 5-aryl-4-ethyloxazoles
Lithiation-Electrophilic AdditionC2 or C5n-BuLi, various electrophiles (R-X, RCHO)Library of C2/C5-functionalized 4-ethyloxazoles
Van Leusen Oxazole SynthesisC5Aldehydes, TosMICLibrary of 5-substituted-4-ethyloxazoles

These methods enable the systematic modification of the this compound structure, facilitating the exploration of structure-activity relationships for various research purposes.

Integration into Advanced Synthetic Methodologies (e.g., Solid-Phase Synthesis)

Solid-phase synthesis is an advanced methodology that allows for the rapid and efficient construction of chemical libraries by anchoring a starting material to a solid support (resin) and performing subsequent reactions. The integration of the oxazole core into such workflows enables high-throughput synthesis of oxazole-containing compounds.

Polystyrene-supported reagents have been used for the synthesis of oxazoles. For example, a polystyrene-bound sulfonylmethyl isocyanide can react with aromatic aldehydes to produce 5-aryloxazoles, demonstrating the compatibility of oxazole synthesis with solid-phase techniques. researchgate.net However, the integration of pre-formed oxazoles into solid-phase synthesis protocols is not without challenges. Some oxazole compounds have shown susceptibility to nucleophilic fragmentation under the harsh cleavage conditions often used to release the final product from the resin, such as treatment with amines at high temperatures. caltech.edu This necessitates the development of milder cleavage strategies or the use of linkers that are compatible with the stability of the oxazole ring. Protecting groups, such as the Boc group on an amino-functionalized oxazole, are often employed to manage reactivity during multi-step solid-phase syntheses. caltech.edu

Applications of Functionalized Oxazoles in Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can be performed inside living systems without interfering with native biochemical processes. nih.gov

Functionalized derivatives of this compound are highly valuable reagents for click chemistry. chemrxiv.orgchemrxiv.org To participate in these reactions, the oxazole scaffold must be equipped with either a terminal alkyne or an azide (B81097) functional group.

Ethynyl (B1212043) Oxazoles: this compound can be functionalized to introduce an ethynyl (alkyne) group, typically at the C2 or C5 position. These ethynyl oxazoles are versatile building blocks that can react with various azides (aliphatic, benzylic, aromatic) to form a diverse library of oxazole-triazole conjugates with high efficiency. chemrxiv.orgchemrxiv.org

Azido Oxazoles: Conversely, the this compound core can be modified to bear an azide group. Syntheses of 2-(azidomethyl)oxazoles have been developed, which can then be "clicked" with various alkynes. beilstein-journals.org These azido-oxazole scaffolds are used to create peptidomimetics and other biologically relevant molecules. nih.govbeilstein-journals.org

The table below gives examples of functionalized oxazoles used in click chemistry.

Oxazole Reagent TypeFunctional GroupReacts WithProductApplication Area
2-Ethynyl-4-ethyl-1,3-oxazoleTerminal AlkyneBenzyl Azide2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-ethyl-1,3-oxazoleBioorthogonal labeling, Drug Discovery
2-(Azidomethyl)-4-ethyl-1,3-oxazoleAzidePhenylacetylene2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-ethyl-1,3-oxazoleMedicinal Chemistry, Bioconjugation

The ability to incorporate the this compound moiety into larger biomolecules or material structures via a stable and reliable triazole linker makes it a powerful tool in modern chemical biology and materials science. mdpi.comcas.org

Future Research Directions for 4 Ethyl 1,3 Oxazole Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While classical methods like the Robinson-Gabriel and Van Leusen syntheses are foundational, the future of synthesizing 4-ethyl-1,3-oxazole and its analogs lies in developing more efficient, sustainable, and versatile routes. irjmets.comresearchgate.net A key area of focus is the advancement of metal-catalyzed reactions, which offer high regioselectivity and functional group tolerance. researchgate.netirjmets.com

Future research will likely pursue:

Palladium-Catalyzed C-H Activation/Arylation: Building on methods developed for other oxazoles, direct C-H activation at the C5 position of a 4-ethyl-2-unsubstituted oxazole (B20620) could provide a streamlined route to 2,4,5-trisubstituted derivatives. organic-chemistry.orgorganic-chemistry.org Similarly, direct arylation of ethyl oxazole-4-carboxylate has proven effective and could be adapted. acs.org

Copper and Gold Catalysis: Copper-catalyzed tandem oxidative cyclization reactions have shown promise for creating 2,5-disubstituted oxazoles from simple starting materials like arylacetylenes and α-amino acids. organic-chemistry.org Gold catalysis, particularly in [2+2+1] annulation reactions of alkynes and nitriles, presents another sophisticated avenue for constructing the oxazole ring with high efficiency. organic-chemistry.org

One-Pot and Domino Reactions: The development of one-pot syntheses, such as the iodine-mediated domino oxidative cyclization, from readily available starting materials reduces waste and improves operational simplicity. organic-chemistry.org Future work could adapt these methods for the specific synthesis of this compound, potentially starting from propionyl-containing precursors.

A comparison of potential modern synthetic approaches is outlined below.

Catalytic SystemPrecursorsKey Advantages
Palladium (Pd)Amides and KetonesUtilizes simple, readily available starting materials; proceeds via C-H activation. organic-chemistry.org
Cobalt (Co)α-diazoketones and NitrilesEnables rapid synthesis of highly functionalized oxazoles. acs.org
Gold (Au)N-propargylamidesProceeds under mild conditions with excellent functional group compatibility. organic-chemistry.org
Iodine (I₂)Aldehydes and AminesMetal-free, mild conditions, and operationally simple. organic-chemistry.org

Exploration of Underutilized Reactivity Profiles and Selectivity Control

The reactivity of the oxazole ring is nuanced, with the C2, C4, and C5 positions exhibiting different electronic characteristics. While C2 is the most acidic and reactive site, future research will focus on selectively functionalizing the less reactive C4 and C5 positions, especially in the presence of a C4-ethyl group. acs.org

Key research avenues include:

Regiocontrolled Lithiation and Metalation: The development of protecting groups for the C2 position, such as a triisopropylsilyl (TIPS) group, allows for directed metalation and subsequent functionalization at the C4 and C5 positions. acs.orgnih.gov Refining these strategies will enable the precise construction of complex polysubstituted oxazoles.

Direct C-H Functionalization: Expanding on palladium-catalyzed methods, research into catalysts and conditions that can selectively target the C-H bonds at C5, even with the existing C4-ethyl substituent, will be a major step forward. rsc.org This avoids the need for pre-functionalized starting materials.

Cycloaddition Reactions: Investigating the participation of the this compound core in cycloaddition reactions could open pathways to novel fused heterocyclic systems, expanding its utility as a building block.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. chim.it The synthesis of oxazole derivatives is well-suited for this technological shift.

Future directions in this area involve:

Automated Multi-Step Synthesis: Developing fully automated, multi-step flow systems that can perform the initial cyclization to form the this compound ring, followed by in-line purification and subsequent functionalization reactions. durham.ac.uk

Heterogeneous Catalysis and Reagents: Incorporating packed-bed reactors with solid-supported reagents and catalysts, such as immobilized bases or manganese dioxide for oxidation of oxazoline (B21484) precursors, simplifies purification and allows for continuous operation. durham.ac.ukrsc.org

Photochemical and Electrochemical Flow Reactions: Utilizing flow reactors for photochemical rearrangements (e.g., isoxazole (B147169) to oxazole conversion) or electro-oxidative cyclizations can provide access to reaction pathways that are difficult to control in batch processes, often under milder conditions. organic-chemistry.org Research has demonstrated the successful continuous flow synthesis of 4,5-disubstituted oxazoles, providing a strong foundation for applying this technology to this compound. durham.ac.uk

Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A comprehensive understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application. Advanced characterization techniques provide insights that are unattainable through standard methods alone.

Prospective research includes:

Density Functional Theory (DFT) Calculations: Using DFT to model the geometry, orbital energies (HOMO-LUMO), and reaction pathways of this compound and its derivatives. researchgate.net This can predict reactivity, rationalize selectivity in functionalization reactions, and aid in the design of new catalysts and materials.

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions in the crystalline state of this compound derivatives, providing insights into crystal packing and physical properties. researchgate.net

Advanced NMR Spectroscopy: Employing multi-dimensional NMR techniques to unambiguously assign the structure of complex substituted oxazoles and to study dynamic processes and intermolecular interactions in solution. mdpi.com

In-situ Spectroscopic Monitoring: Integrating spectroscopic tools like FT-IR and Raman spectroscopy directly into flow reactors to monitor reaction progress in real-time, enabling rapid optimization of reaction conditions.

Expanding Applications in Catalysis and Supramolecular Chemistry

Beyond its role as a synthetic intermediate, the this compound moiety itself can be an active component in larger molecular systems, such as catalysts and supramolecular assemblies. irjmets.com

Future research will explore:

Oxazole-Containing Ligands: Designing and synthesizing ligands for transition metal catalysis where the this compound unit acts as a coordinating N-donor. mdpi.com The electronic and steric properties imparted by the ethyl group could fine-tune the catalytic activity and selectivity of the metal center in reactions like polymerization or cross-coupling. mdpi.com

Supramolecular Assemblies: Using this compound derivatives as building blocks for constructing complex supramolecular structures like metal-organic frameworks (MOFs) or coordination polymers. rsc.orgwhiterose.ac.uknih.gov The nitrogen atom of the oxazole ring can act as a node to coordinate with metal ions, leading to materials with potential applications in gas storage, separation, or sensing. nih.gov

Organocatalysis: Investigating the potential for chiral derivatives of this compound to act as organocatalysts, leveraging the heterocyclic core to activate substrates in asymmetric transformations.

Q & A

Q. What are the standard synthetic routes for 4-ethyl-1,3-oxazole derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : A common approach involves cyclization of N-acyl-α-amino acids or ketones under reflux conditions. For example, derivatives can be synthesized via microwave-assisted reactions (e.g., coupling with pyrazole precursors) or one-pot multi-step processes using catalysts like DMSO ( ). Optimization often includes adjusting reaction time (e.g., 18-hour reflux), solvent selection (DMSO or ethanol/water mixtures), and purification via recrystallization (65% yield reported in ). Purity is verified using RP-HPLC (>95%) and structural confirmation via FT-IR, 1H^1 \text{H}-/13C^13 \text{C}-NMR, and MS ().

Q. How is the structural integrity of this compound derivatives confirmed experimentally?

  • Methodological Answer : Structural characterization relies on spectroscopic techniques:
  • UV-Vis : Identifies conjugation patterns.
  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm1^{-1}).
  • NMR : 1H^1 \text{H}-NMR resolves substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm), while 13C^13 \text{C}-NMR assigns carbonyl and heterocyclic carbons ().
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+^+ peaks) ().

Q. What in vitro models are used to assess the biological activity of this compound derivatives?

  • Methodological Answer : Cytotoxicity is commonly evaluated using Daphnia magna bioassays, which measure LC50_{50} values (). For antimicrobial or antitumor activity, cell lines (e.g., MCF-7, HeLa) are employed with MTT assays. Data interpretation requires normalization to controls and statistical analysis (e.g., ANOVA) to confirm significance ( ).

Advanced Research Questions

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved for this compound compounds?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic metabolism in vivo) or bioavailability. To address this:
  • Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in animal models ().
  • Use molecular docking to predict metabolite interactions with targets (e.g., Mycobacterium tuberculosis enzymes in ).
  • Validate findings with histopathological analysis (e.g., liver/kidney toxicity in rabbits) to correlate in vitro IC50_{50} with in vivo safety ().

Q. What strategies improve the regioselectivity of this compound derivatization?

  • Methodological Answer : Regioselectivity is enhanced by:
  • Catalyst design : Use Pd-based catalysts for cross-coupling at the 4-position ().
  • Protecting groups : Temporarily block reactive sites (e.g., acetyl for NH groups) during synthesis ().
  • Computational modeling : DFT calculations predict electronic effects of substituents on reaction pathways ().

Q. How are high-resolution crystallographic data used to resolve ambiguities in this compound structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) refines bond angles/positions. For ambiguous electron density (e.g., disordered ethyl groups):
  • Apply TWIN laws for twinned crystals.
  • Use Hirshfeld surface analysis to validate intermolecular interactions ().

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